

Application Notes and Protocols for In Vitro Acetyl-CoA Carboxylase Inhibition Assays

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Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

Cat. No.: B038666

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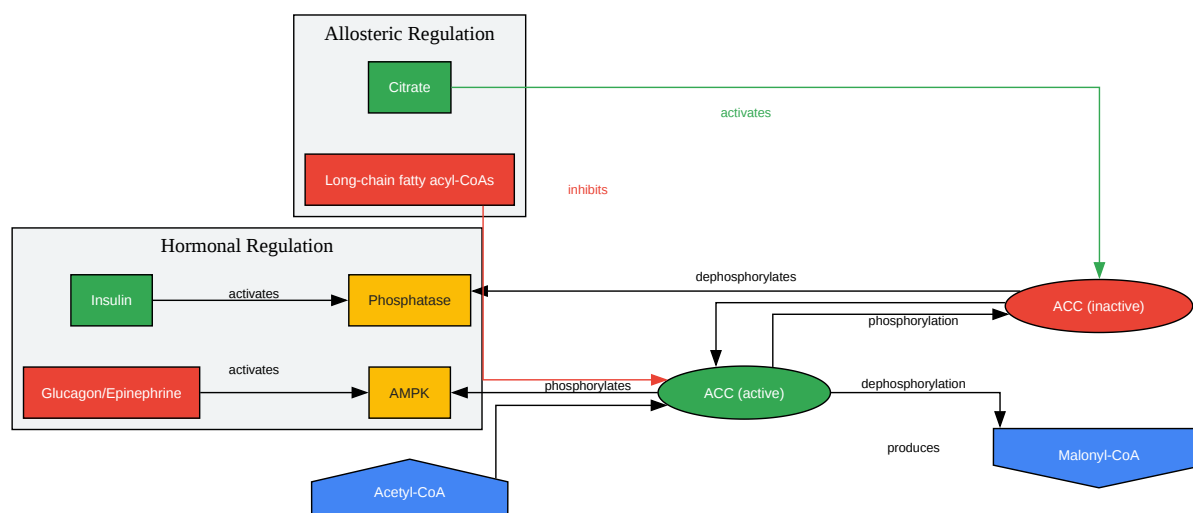
Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of fatty acids. ACC2 is found on the outer mitochondrial membrane and regulates fatty acid oxidation by producing malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1). Given their central role in metabolic regulation, ACC enzymes are attractive therapeutic targets for a range of diseases, including metabolic syndrome, obesity, diabetes, and cancer. This document provides detailed protocols for various in vitro assays to screen for and characterize inhibitors of ACC activity.

Signaling Pathway of ACC Regulation

The activity of Acetyl-CoA Carboxylase is tightly regulated by both allosteric mechanisms and covalent modification. Citrate acts as a key allosteric activator, promoting the polymerization of ACC into its active form. Conversely, long-chain fatty acyl-CoAs provide feedback inhibition. Hormonal signals also play a significant role in regulating ACC activity through phosphorylation. For instance, glucagon and epinephrine, via AMP-activated protein kinase (AMPK), lead to the

phosphorylation and inactivation of ACC. In contrast, insulin promotes the dephosphorylation and activation of the enzyme.



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ACC Signaling Pathway

Data Presentation: In Vitro Inhibition of Acetyl-CoA Carboxylase

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of small molecule inhibitors against the human ACC1 and ACC2 isoforms. This data is crucial for comparing the potency and selectivity of different compounds.

Compound	ACC1 IC50 (nM)	ACC2 IC50 (nM)	Selectivity (ACC1/ACC2)	Reference
ND-646	3.5	4.1	~0.85	[1]
Firsocostat (ND-630)	2.1	6.1	~0.34	[2]
MK-4074	~3	~3	1	[3]
PF-05175157	27	33	~0.82	[2]
PF-05221304	13	9	~1.44	[2]
A-908292	>30,000	38	>789	[2]
ACC2 inhibitor 2e	1950	1.9	~1026	[2]
Compound 1	0.58	>10,000	>17241	[2]
Chroman derivative 4s	98.06	29.43	~3.33	[4]
Isoxazole derivative 6g	99.8	-	-	[5]
U87 ACCi	140	464	~0.30	[6]

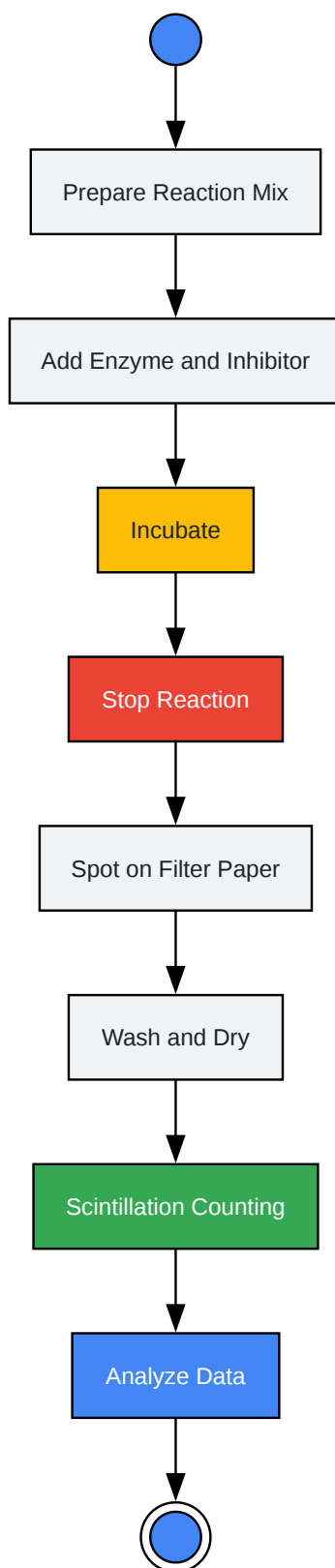
Experimental Protocols

This section provides detailed methodologies for three common in vitro assays used to measure ACC inhibition.

Radiometric Assay ([¹⁴C]Bicarbonate Incorporation)

This traditional and highly sensitive assay measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Experimental Workflow: Radiometric Assay



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Radiometric Assay Workflow

Materials:

- Purified ACC enzyme
- Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 50 mM KCl
- Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate (specific activity ~50-60 mCi/mmol)
- Activator: Potassium citrate
- Test inhibitors dissolved in DMSO
- Stop Solution: 6 M HCl
- Whatman P81 phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

Protocol:

- Prepare a reaction mixture containing Assay Buffer, 20 mM potassium citrate, 5 mM ATP, 0.2 mM acetyl-CoA, and 5 mM [¹⁴C]sodium bicarbonate.
- Add 2 µL of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 38 µL of the reaction mixture to each well.
- Initiate the reaction by adding 10 µL of diluted ACC enzyme (final concentration ~2-5 µg/mL).
- Incubate the plate at 37°C for 20-30 minutes.
- Terminate the reaction by adding 10 µL of 6 M HCl to each well.
- Spot 40 µL of the reaction mixture from each well onto a Whatman P81 filter paper.
- Allow the spots to air dry completely.

- Wash the filter paper three times for 5 minutes each with 100 mM phosphoric acid to remove unincorporated [^{14}C]bicarbonate.
- Rinse the filter paper with acetone and let it air dry.
- Place the dried filter paper into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

Spectrophotometric Coupled Assay

This continuous assay couples the production of ADP by ACC to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, or it can be coupled to the consumption of malonyl-CoA by malonyl-CoA reductase. The latter is described here as it avoids potential interference from ATPases.

Experimental Workflow: Spectrophotometric Assay```dot digraph "Spectrophotometric Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];`

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`"Start" -> "Prepare Reaction Mix"; "Prepare Reaction Mix" -> "Add Inhibitor"; "Add Inhibitor" -> "Add ACC Enzyme"; "Add ACC Enzyme" -> "Monitor Absorbance"; "Monitor Absorbance" -> "Calculate Reaction Rate"; "Calculate Reaction Rate" -> "Analyze Data"; "Analyze Data" -> "End"; }`

Luminescence-Based Assay Workflow

Materials:

- Purified ACC enzyme
- ACC Assay Buffer (e.g., from BPS Bioscience, #79283)
- Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
- Test inhibitors dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega, #V6930)
- White, opaque 96-well plates
- Luminometer

Protocol:

- Prepare a master mix containing 1x ACC Assay Buffer, ATP (e.g., 20 μ M final concentration), Acetyl-CoA (e.g., 20 μ M final concentration), and Sodium Bicarbonate (e.g., 30 mM final concentration).
- Add 2.5 μ L of test inhibitor or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.
- Add 15 μ L of the master mix to each well.
- Initiate the reaction by adding 7.5 μ L of diluted ACC1 enzyme (e.g., to a final concentration of ~11 ng/ μ L). [7]5. Incubate the plate at room temperature for 40 minutes. [7]6. Add 25 μ L of ADP-Glo™ Reagent to each well to terminate the ACC reaction and deplete the remaining ATP. [7]7. Incubate at room temperature for 40-45 minutes. [7]8. Add 50 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Read the luminescence using a plate reader.

- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ values.

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